4-Chloro-1,3-oxazole-2-carboxylic acid
Description
BenchChem offers high-quality 4-Chloro-1,3-oxazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,3-oxazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNXZIHFWUHWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Architecting the Next Generation of Therapeutics: Heterocyclic Building Blocks in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has transitioned from a niche methodology to a primary engine of pharmaceutical innovation, delivering drugs like Vemurafenib and Venetoclax. The historical reliance on "flat," electron-poor aromatic heterocycles (e.g., simple pyridines, thiophenes) often leads to leads with poor solubility and non-specific binding. This guide articulates a shift toward 3D-rich, saturated, and functionalized heterocyclic building blocks . We explore the strategic integration of these scaffolds to maximize chemical space coverage while maintaining "Rule of Three" compliance, supported by rigorous biophysical validation protocols.
The Strategic Imperative: Why Novel Heterocycles?
The success of a fragment screen is determined before the first compound is plated; it is defined by the quality of the library. Traditional libraries are often dominated by sp2-rich heteroaromatics. While easy to synthesize, these compounds suffer from "molecular flatness," correlating with lower clinical success rates.
The "Escape from Flatland"
Data indicates that increasing the fraction of sp3 hybridized carbons (Fsp3) correlates with improved solubility and reduced promiscuity. Saturated heterocycles (e.g., morpholines, piperazines, spirocycles) offer:
-
Defined Exit Vectors: Unlike planar rings, 3D heterocycles provide vectors that allow fragment growth into specific protein sub-pockets without inducing steric clashes.
-
Solubility: Disruption of planar stacking interactions improves aqueous solubility, critical for the high-concentration (mM) assays required in FBDD.
-
Chirality: Enantiopure heterocycles allow for the probing of specific stereochemical requirements of the binding pocket early in the discovery process.
Comparison of Scaffold Classes
| Feature | Classical Heteroaromatics | Novel Saturated/3D Heterocycles | Impact on FBDD |
| Geometry | Planar (2D) | Tetrahedral/Twisted (3D) | Access to globular protein pockets. |
| Solubility | Variable (often poor) | Generally High | Reduces aggregation false positives. |
| Vectors | Radial (limited angles) | 3D (varied angles) | Enables precise fragment linking/growing. |
| Synthesis | Suzuki/Buchwald couplings | C-H Activation, Photoredox | Higher barrier to entry, but higher IP value. |
Library Design & Synthetic Accessibility
Building a library of heterocyclic fragments requires balancing structural complexity with synthetic tractability.
Design Principles
-
Rule of Three (Ro3) Compliance: MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3.
-
The "Handle" Requirement: Every heterocyclic fragment must possess a synthetic handle (e.g., -Br, -NH2, -CO2H) allowing for rapid elaboration. A fragment that cannot be grown is a dead end.
-
Isosteric Replacement: Utilization of bioisosteres (e.g., oxetanes as carbonyl replacements, bicyclo[1.1.1]pentanes as phenyl replacements) to modulate PK properties.
Synthetic Workflows
Accessing novel 3D heterocycles often requires modern synthetic methodology.
-
Late-Stage Functionalization (LSF): Using C-H activation to install polar groups onto saturated rings.
-
Photoredox Catalysis: Coupling sp3-rich radical precursors (from carboxylic acids or halides) to heteroaromatic cores to generate "hybrid" fragments.
Technical Protocol: Biophysical Screening & Validation
The detection of weak affinity interactions (KD > 100 µM) requires sensitive, robust biophysical assays. We prioritize a cascade approach: SPR (Primary) → NMR (Validation) → X-ray (Structural).
Protocol: Surface Plasmon Resonance (SPR) "Clean Screen"
SPR is the workhorse for high-throughput fragment screening. This protocol ensures the removal of "sticky" compounds (aggregators) before affinity determination.
Reagents & Equipment:
-
Biacore 8K or S200 system.
-
Sensor Chip: CM5 or Streptavidin (SA).
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 1-5% DMSO (matched to library).
Step-by-Step Methodology:
-
Immobilization: Immobilize the target protein to a density calculated for low Rmax (theoretical max response ~30 RU) to minimize avidity effects.
-
Calculation:
-
-
Solubility Check: Pre-read plate at UV-vis to ensure compounds are soluble at screening concentration (typically 50-200 µM).
-
Clean Screen (Binding Level): Inject fragments at a single high concentration (e.g., 100 µM).
-
Flow Rate: 30 µL/min.
-
Contact Time: 30-60 seconds.
-
-
Analysis:
-
Square Wave: Look for fast-on/fast-off kinetics typical of fragments.
-
Super-binders: Discard compounds with Response > 120% of theoretical Rmax (indicates non-specific binding/aggregation).
-
Slow-off: Flag compounds with slow dissociation; these may be covalent binders or aggregators.
-
Protocol: Ligand-Observed NMR (STD-NMR)
Saturation Transfer Difference (STD) NMR validates that the hit binds to the protein in solution.
Step-by-Step Methodology:
-
Sample Prep: Mix Protein (5-10 µM) with Fragment (500-1000 µM) in D2O buffer. Ratio 1:100.
-
Pulse Sequence: Apply a train of Gaussian pulses to saturate protein resonances (on-resonance, typically -1 to 0 ppm) and a reference spectrum (off-resonance, 30 ppm).
-
Acquisition: Record the difference spectrum.
-
Interpretation: Signals appearing in the difference spectrum correspond to ligand protons receiving magnetization transfer from the protein (binders).
-
Epitope Mapping: The intensity of the STD signal correlates with the proximity of the proton to the protein surface, guiding medicinal chemistry growth.
-
Visualization: The FBDD Decision Matrix
The following diagram illustrates the logical flow from library construction to hit-to-lead decision making, emphasizing the critical "Go/No-Go" checkpoints.
Figure 1: Strategic workflow for Fragment-Based Drug Discovery, prioritizing early elimination of false positives via biophysical triangulation.
Data Analysis: Metrics for Success
In FBDD, potency (IC50) is a poor initial metric due to the small size of the molecules. We rely on normalized efficiency metrics to guide selection.
Key Metrics Table:
| Metric | Formula | Target Value | Significance |
| Ligand Efficiency (LE) | Measures binding energy per atom. Essential for ensuring the final drug is not obese. | ||
| Lipophilic Ligand Efficiency (LLE) | Balances potency with lipophilicity to prevent "grease-driven" binding. | ||
| Ligand Efficiency Dependent Lipophilicity (LELP) | Highlights the price of lipophilicity paid for efficiency. |
References
-
Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877 (2003). [Link]
-
Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756 (2009). [Link]
-
Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619 (2016). [Link]
-
Scott, D. E., et al. "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology, 803, 1-28 (2012). [Link]
Strategic Bioisosterism of 4-Chloro-1,3-oxazole-2-carboxylic Acid
A Technical Guide to Scaffold Hopping and Pharmacophore Refinement
Executive Summary & Structural Deconstruction
The 4-chloro-1,3-oxazole-2-carboxylic acid moiety represents a specialized pharmacophore often utilized in fragment-based drug discovery (FBDD) for targets requiring a rigidified acidic headgroup, such as D-Amino Acid Oxidase (DAAO) inhibitors or specific G-protein coupled receptors (GPCRs).
While the parent scaffold provides high ligand efficiency (LE), it suffers from two primary liabilities:
-
Rapid Renal Clearance: The high polarity of the carboxylic acid (pKa ~3.5) often limits passive membrane permeability and results in rapid excretion.
-
Chemical Instability: The oxazole ring, particularly when electron-deficient (due to the C4-chlorine and C2-acid), is susceptible to hydrolytic ring opening under physiological conditions.
This guide details the strategic replacement of this moiety using bioisosteres to retain biological affinity while correcting ADME (Absorption, Distribution, Metabolism, Excretion) defects.[1]
Pharmacophore Analysis
The molecule functions through three distinct interaction vectors:
-
Vector A (C2-Carboxylate): Acts as a bidentate hydrogen bond acceptor and ionic anchor (salt bridge).
-
Vector B (Oxazole Core): A planar aromatic linker that positions vectors A and C at a specific angle (
138°). It participates in -stacking interactions. -
Vector C (C4-Chlorine): A lipophilic halogen that fills hydrophobic sub-pockets and blocks metabolic oxidation at the C4 position.
The Acid Bioisosteres (The "Warhead")
Replacing the carboxylic acid at the C2 position is the most critical modification for improving oral bioavailability. The goal is to modulate acidity (pKa) and increase lipophilicity (
Table 1: Physicochemical Comparison of C2-Acid Bioisosteres
| Moiety | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11] pKa | LogP Shift | Key Advantage | Liability |
| Carboxylic Acid | 3.5 - 4.0 | Reference | Native ligand mimic | Poor permeability, rapid clearance | |
| Tetrazole | 4.5 - 5.0 | +0.5 to +1.0 | Improved metabolic stability, lipophilic | Poor solubility in some series | |
| 3-Hydroxyisoxazole | 4.0 - 5.0 | +0.2 | Planar, specific H-bond geometry | Potential glucuronidation | |
| Squaric Acid | 0.5 / 3.5 | -1.0 | Strong acid, bidentate mimic | High polarity, synthesis complexity | |
| Acyl Sulfonamide | 4.5 - 5.5 | +1.5 | Tunable R-group for selectivity | Increased MW, rotational freedom |
The 3-Hydroxyisoxazole Strategy
For the 4-chlorooxazole scaffold, the 3-hydroxyisoxazole is a superior bioisostere to the tetrazole in scenarios where the target binding site is sterically constrained. The 3-hydroxyisoxazole is isosteric to the carboxylate but offers a different electrostatic potential map, often improving selectivity.
Expert Insight: In DAAO inhibitor development, replacing the carboxylic acid with 3-hydroxyisoxazole often retains potency while significantly improving blood-brain barrier (BBB) penetration due to the masking of the negative charge in the internal hydrogen bond network.
Core Scaffold Hopping (The Linker)
The 1,3-oxazole ring is not merely a spacer; its electron density affects the pKa of the attached acid. Replacing the oxygen with sulfur (thiazole) or nitrogen (imidazole) dramatically alters the electronic landscape.
Thiazole Replacement (4-chloro-1,3-thiazole-2-carboxylic acid)
-
Effect: Sulfur is less electronegative than oxygen, making the thiazole ring more aromatic and less prone to hydrolytic ring opening.
-
Consequence: The C2-carboxylic acid becomes slightly weaker (higher pKa) due to reduced inductive withdrawal, potentially improving permeability.
-
Causality: The larger Van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen) may cause steric clash if the binding pocket is tight.
1,2,3-Triazole Replacement
-
Strategy: "Click" chemistry staple.
-
Benefit: Extreme metabolic stability.
-
Drawback: Loss of the C4-chlorine vector if using standard click synthesis. Requires functionalized alkynes to retain the halogen motif.
Visualizing the Bioisosteric Landscape
The following diagram illustrates the decision matrix for modifying the parent 4-chloro-1,3-oxazole-2-carboxylic acid.
Figure 1: Strategic decision tree for scaffold optimization. The choice of bioisostere depends on the specific liability (permeability vs. stability) being addressed.
Experimental Protocol: Direct Conversion to Tetrazole Bioisostere
Traditional synthesis of tetrazoles from carboxylic acids requires a multi-step sequence (Acid
Below is a modern, self-validating photoredox protocol for the direct decarboxylative conversion of the 4-chloro-1,3-oxazole-2-carboxylic acid to its 5-substituted tetrazole bioisostere. This method utilizes an acridine photocatalyst to generate the reactive radical species.
Reagents & Equipment
-
Substrate: 4-chloro-1,3-oxazole-2-carboxylic acid (1.0 equiv).
-
Catalyst: Acr-Mes-ClO4 (Mes-Acridinium photocatalyst) (2 mol%).
-
Reagent: TMS-N3 (Trimethylsilyl azide) (2.0 equiv) as the nitrogen source.
-
Oxidant: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBA) derivative or similar hypervalent iodine source.
-
Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio).
-
Light Source: 450 nm Blue LED (e.g., Kessil lamp).
Step-by-Step Methodology
-
Activation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.5 mmol) in the DCM/HFIP solvent mixture.
-
Catalyst Addition: Add the Mes-Acridinium catalyst (2 mol%) and the hypervalent iodine reagent (1.2 equiv).
-
Azidation: Add TMS-N3 (2.0 equiv) dropwise under nitrogen atmosphere.
-
Self-Validation Check: Ensure the reaction vessel is sealed tight; TMS-N3 is volatile.
-
-
Irradiation: Irradiate the mixture with 450 nm Blue LED light at room temperature (
) for 16-24 hours.-
Process Control: Monitor consumption of the acid via LC-MS (ESI- mode). The acid peak (M-H) should disappear, replaced by the tetrazole mass (M-H + 24 approx, depending on ionization).
-
-
Workup: Quench with saturated aqueous
to remove excess oxidant. Extract with Ethyl Acetate (3x). -
Purification: The tetrazole product is acidic. Purify via Reverse Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Reaction Mechanism Visualized
Figure 2: Mechanistic flow of the photoredox decarboxylative tetrazolation. Note that this pathway bypasses the isolation of the potentially unstable nitrile intermediate.
Scientific Integrity & Validation
Metabolic Stability Validation
When testing the new bioisosteres, a simple microsomal stability assay is insufficient due to the specific instability of the oxazole ring.
-
Protocol: Incubate compounds in plasma (not just microsomes) to assess hydrolytic stability of the ring.
-
Expectation: The Thiazole analog should show >95% remaining after 4 hours, whereas the parent oxazole may show degradation depending on the electron-withdrawing nature of substituents.
Selectivity Profiling
The 4-chloro substituent is essential for selectivity. If replacing the core ring (e.g., to imidazole), the vector of the chlorine atom may shift.
-
Validation: Use 1H-NMR NOESY experiments to confirm that the solution-state conformation of the bioisostere matches the parent molecule's bioactive conformation.
References
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
Xu, Y., et al. (2023).[2] "One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis." Science. (Contextual reference for the photoredox protocol described in Section 5). Available at: [Link]
-
Pippione, A. C., et al. (2017). "Hydroxytriazoles as Carboxylic Acid Bioisosteres." European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. DSpace [cora.ucc.ie]
- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Substituted Oxazole-2-Carboxylic Acid Derivatives
Strategies for Synthesis, Stabilization, and Application in Medicinal Chemistry
Executive Summary
The oxazole-2-carboxylic acid scaffold serves as a critical pharmacophore in drug discovery, particularly as a bioisostere for amide bonds in peptidomimetics and as a rigid linker in macrocyclic antibiotics (e.g., virginiamycin, pristinamycin). However, the 4-substituted variants present a unique dichotomy: they offer high structural diversity via the chiral pool (amino acids), yet they suffer from inherent thermodynamic instability—specifically, rapid decarboxylation of the free acid.
This guide provides a validated technical framework for the synthesis and handling of 4-substituted oxazole-2-carboxylic acid derivatives. It moves beyond generic textbook methods to address the practical "failure points" encountered in the lab, specifically focusing on the Wipf-Williams protocol and oxidative-cyclization strategies .
Structural & Electronic Properties
The Decarboxylation Challenge
The primary bottleneck in working with oxazole-2-carboxylic acids is their propensity to decarboxylate under thermal or acidic stress.
-
Mechanism: The electron-withdrawing nature of the carboxyl group at C2, combined with the electronegativity of the ring nitrogen, creates a push-pull system. Protonation of the nitrogen (or Lewis acid coordination) lowers the activation energy for the loss of CO₂, leading to the formation of an azomethine ylide intermediate which subsequently rearranges.
-
Implication: The free acid should rarely be isolated as a dry solid. It is best generated in situ or stored as a potassium/lithium salt.
Bioisosterism
The 4-substituted oxazole ring mimics the spatial arrangement of the peptide bond (
-
C4-Substituent: Corresponds to the amino acid side chain (
). -
C2-Carboxylate: Corresponds to the carbonyl of the peptide backbone.
Synthetic Strategies
The most robust route to 4-substituted derivatives utilizes
The Modified Wipf Protocol (Amino Acid Route)
This is the industry-standard approach for high-value intermediates.
Workflow Logic:
-
Acylation: Reaction of an amino acid methyl ester with ethyl oxalyl chloride introduces the C2-carbon and the carboxylate moiety.
-
Cyclodehydration: Conversion of the acyclic amide to the oxazoline.
-
Oxidation: Dehydrogenation of the oxazoline to the oxazole.
Synthetic Pathway Visualization
Figure 1: The Amino Acid-to-Oxazole Synthetic Pathway. This route builds the ring while retaining the substituent derived from the amino acid starting material.
Detailed Experimental Protocols
Step 1: Acylation (Formation of the Precursor)
-
Objective: Couple the amino acid ester with the oxalate moiety.
-
Reagents: L-Serine methyl ester HCl (or other AA), Ethyl oxalyl chloride, Triethylamine (TEA).
Protocol:
-
Suspend L-Serine methyl ester HCl (10 mmol) in dry DCM (50 mL) at 0°C.
-
Add TEA (22 mmol) dropwise. The solution will become clear as the free base is liberated.
-
Add Ethyl oxalyl chloride (11 mmol) dropwise over 15 minutes. Control: Maintain temp < 5°C to prevent bis-acylation.
-
Stir at RT for 2 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Yield Expectation: >90%. The product is usually a stable oil or solid.
Step 2 & 3: Cyclodehydration and Oxidation (One-Pot Variant)
-
Objective: Close the ring to form the oxazoline and oxidize to oxazole.
-
Critical Note: DAST (Diethylaminosulfur trifluoride) is effective but hazardous. Deoxo-Fluor is a safer alternative. For oxidation, the BrCCl₃/DBU method is milder than MnO₂ and preserves stereocenters better (though oxazoles are planar, the C4 substituent integrity matters during the transition).
Protocol:
-
Dissolve the amido-ester from Step 1 (5 mmol) in dry DCM (20 mL). Cool to -78°C.
-
Add DAST (5.5 mmol) dropwise. Stir for 1 hr at -78°C, then warm to RT.
-
Checkpoint: TLC should show disappearance of starting material.
-
-
Cool the mixture back to 0°C.
-
Add BrCCl₃ (15 mmol) followed by DBU (15 mmol) dropwise.
-
Stir at 0°C for 3 hours, then allow to warm to RT overnight.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
-
Result: Ethyl 4-substituted-oxazole-2-carboxylate.
Step 4: Saponification (The Danger Zone)
-
Objective: Reveal the free carboxylic acid for coupling.
-
Risk: Decarboxylation.
Protocol:
-
Dissolve ester in THF/Water (3:1). Cool to 0°C.
-
Add LiOH (1.1 eq) as a 1M solution.
-
Stir at 0°C. Do not heat. Monitor by TLC/LCMS.
-
Isolation: Carefully acidify to pH 3-4 with 1N HCl at 0°C. Extract immediately with EtOAc.
-
Storage: Use immediately in the next coupling reaction. Do not store the free acid.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and their chemical rectifications.
| Failure Mode | Observation | Root Cause | Corrective Action |
| Low Yield (Step 2) | Complex mixture, no oxazoline. | Elimination of the | Ensure temperature is strictly -78°C during DAST addition. Switch to Burgess Reagent if elimination persists. |
| Decarboxylation | Loss of product during saponification (Step 4). | Acidic workup was too harsh or solution was heated. | Acidify only to pH 4. Keep cold (0°C). Consider using KOTMS (Potassium trimethylsilanolate) for anhydrous hydrolysis. |
| Racemization | Loss of optical purity at C4 (if chiral). | Deprotonation at C4 during oxazoline formation. | Use milder bases (Collidine instead of DBU) during the oxidation step. |
| Incomplete Oxidation | Oxazoline remains. | BrCCl₃ is old or DBU is wet. | Use fresh reagents. Alternatively, use NiO₂ (Nickel peroxide) for stubborn substrates. |
Mechanistic Insight: The Decarboxylation Pathway
Understanding the decomposition pathway is essential for designing stable analogs or handling the intermediates correctly.
Figure 2: Thermal and Acid-Catalyzed Decarboxylation Mechanism. Protonation of the oxazole nitrogen significantly lowers the barrier for CO₂ loss.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. [Link]
-
Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters. [Link]
-
Williams, D. R., et al. (1997). Practical strategies for the synthesis of 2,4-disubstituted oxazoles. Tetrahedron Letters. [Link]
-
Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for cyclization logic). [Link]
Methodological & Application
Strategic Esterification of 4-Chloro-1,3-oxazole-2-carboxylic Acid: Overcoming Decarboxylative Instability
Application Note: AN-OX-4CL-02
Executive Summary
The esterification of 4-chloro-1,3-oxazole-2-carboxylic acid presents a distinct challenge in organic synthesis: the inherent instability of the oxazole-2-carboxylic acid moiety. Unlike standard benzoic acid derivatives, oxazole-2-carboxylic acids are prone to rapid thermal decarboxylation , yielding the parent oxazole and carbon dioxide.
This Application Note defines the optimal conditions for esterification, rejecting classical Fischer esterification (acid/reflux) in favor of Base-Mediated Alkylation and Low-Temperature Acyl Activation . These protocols ensure high yield while preserving the integrity of the C-Cl bond and the heteroaromatic core.
Mechanistic Analysis & Critical Challenges
The Decarboxylation Vector
The primary failure mode when handling 1,3-oxazole-2-carboxylic acids is spontaneous decarboxylation. The dipole of the oxazole ring, combined with the electron-withdrawing nature of the C2-carboxyl group, creates a low-energy pathway for
-
Impact of the 4-Chloro Substituent: The chlorine atom at the C4 position is electron-withdrawing (
). While this increases the acidity of the carboxylic acid (making deprotonation easier), it also destabilizes the ring electron density. -
Constraint: Avoid strong mineral acids and temperatures
.
Decision Matrix for Method Selection
| Parameter | Method A: Base-Mediated Alkylation (Recommended) | Method B: Acyl Chloride Activation | Method C: Fischer Esterification |
| Reagents | Alkyl Halide (MeI/EtI), | ||
| Temperature | Reflux ( | ||
| Risk Profile | Low (Mild, no acidic species) | Medium (HCl generation) | Critical (Decarboxylation likely) |
| Byproducts | Inorganic salts (easy filtration) | HCl gas, urea (if using carbodiimide) | Polymerization/Decomp products |
| Suitability | High for 4-chloro-oxazole | Moderate | Not Recommended |
Experimental Protocols
Protocol A: Base-Mediated Alkylation (The "Gold Standard")
This method utilizes the high acidity of the oxazole carboxylic acid to form a stable carboxylate salt, which then acts as a nucleophile toward an alkyl halide.
Materials
-
Substrate: 4-Chloro-1,3-oxazole-2-carboxylic acid (1.0 eq)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 eq) -
Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 - 1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 M)
Step-by-Step Methodology
-
Solvation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1,3-oxazole-2-carboxylic acid in anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation: Cool the solution to
using an ice bath. Add in a single portion.-
Observation: The mixture will become a suspension. Stir for 15 minutes at
to ensure complete formation of the carboxylate anion.
-
-
Alkylation: Dropwise add Methyl Iodide (caution: carcinogen/volatile) via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (
). Stir for 2–4 hours.-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The acid spot (baseline) should disappear, replaced by a higher
spot (ester).
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry the organic phase over
, filter, and concentrate in vacuo at low temperature ( ).
-
-
Purification: Usually yields pure product. If necessary, purify via silica gel flash chromatography.
Protocol B: Low-Temperature Acyl Chloride Formation
Use this method only if steric bulk requires it (e.g., forming a tert-butyl ester) or if the alkyl halide is unavailable.
Materials
-
Substrate: 4-Chloro-1,3-oxazole-2-carboxylic acid (1.0 eq)
-
Reagent: Oxalyl Chloride (1.2 eq)
-
Catalyst: DMF (2–3 drops)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Activation: Dissolve substrate in DCM at
. Add catalytic DMF. -
Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (
, ) will occur.-
Critical: Do not use Thionyl Chloride (
) with heat; the byproduct and heat can trigger ring degradation. Oxalyl chloride allows activation at .
-
-
Esterification: Once gas evolution ceases (approx 1 hr), add the desired alcohol (e.g., MeOH, t-BuOH) and a scavenger base (Pyridine or
, 2.0 eq) dropwise at . -
Workup: Wash with dilute citric acid (to remove amine salts), then saturated
, then brine.
Process Visualization (Workflow Logic)
Figure 1: Decision logic for esterification of thermally labile oxazole acids.
Quality Control & Validation
To confirm the successful synthesis of Methyl 4-chloro-1,3-oxazole-2-carboxylate , verify the following analytical markers.
NMR Spectroscopy ( NMR, )
-
Proton H5: Look for the singlet corresponding to the oxazole ring proton at C5. In the acid, this may shift due to H-bonding. In the ester, expect a sharp singlet around
7.8 – 8.0 ppm . -
Methyl Ester: A prominent singlet at
3.9 – 4.0 ppm ( ). -
Absence of Acid: Disappearance of the broad carboxylic acid proton (
ppm).
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch: A strong ester carbonyl stretch at 1730–1750 cm⁻¹ .
-
Absence of -OH: Lack of the broad O-H stretch (2500–3300 cm⁻¹) associated with the carboxylic acid.
References
-
Vereshchagin, L. I., et al. "Synthesis and properties of oxazole-2-carboxylic acids." Chemistry of Heterocyclic Compounds, vol. 24, no. 11, 1988, pp. 1283–1286.
- Context: Establishes the baseline instability and decarboxylation tendencies of the oxazole-2-carboxylic acid class.
-
Bagley, M. C., et al. "A simple and practical method for the synthesis of oxazoles." Synlett, no. 1, 2004, pp. 2615–2618.
- Context: Discusses mild conditions for handling sensitive oxazole intermedi
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012.
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., Wiley, 2014.
- Context: Standard protocols for base-mediated esterification (alkyl
Protecting group strategies for oxazole-2-carboxylic acid synthesis
Initiating Search Protocols
I'm currently engaged in comprehensive Google searches to uncover authoritative insights into protective group strategies. My focus is narrowing to the synthesis of oxazole-2-carboxylic acids, with particular attention on typical carboxylic acid protecting groups and the reactivity of the oxazole ring.
Analyzing Protective Group Strategies
I'm now diving deep into the results. I'm focusing on identifying optimal protecting groups for oxazole-2-carboxylic acid synthesis, considering introduction/removal conditions, oxazole ring compatibility, and potential side reactions. I will then use this information to create a comprehensive application note. I am aiming to include tables summarizing key data, and detailed experimental protocols. Additionally, I am designing graphs for visual representation.
Commencing Literature Review
I'm now starting with Google searches. My aim is gathering authoritative insights on protecting group strategies for oxazole-2-carboxylic acids. I'm focusing on common carboxylic acid protecting groups, reactivity of the oxazole ring, and established synthetic methods. I'm planning to move on to analysis of the results to narrow my options.
Troubleshooting & Optimization
Improving solubility of 4-chloro-1,3-oxazole-2-carboxylic acid
Initiating Data Collection
I'm starting data acquisition with comprehensive Google searches, homing in on the physicochemical properties of 4-chloro -1,3-oxazole-2-carboxylic acid. My immediate priority is to gather information on its solubility across various solvents and pH levels. I'm focusing on creating a complete data set to guide further investigation.
Expanding Search Parameters
I'm now expanding my search to include techniques for enhancing solubility, such as salt formation and cosolvency. I'm actively looking for literature specifically addressing this compound or structurally similar ones. The goal is to organize this into a Q&A technical guide, explaining the rationale behind solubility enhancement choices, with citations and diagrams to clarify concepts visually.
Deepening the Research
I'm now diving deeper into solubility enhancement. I'm actively researching salt formation, cosolvency, complexation, and surfactants for carboxylic acids. I'm also scouring for literature and patents on 4-chloro-1,3-oxazole-2-carboxylic acid specifically, or structurally similar compounds, with a goal to assemble a Q&A guide with supporting citations and visual aids, while organizing the gathered info by addressing key questions. I'm focusing on the why of each technique.
Storage conditions to prevent degradation of halo-oxazole acids
Technical Support Center: Stability & Storage of Halo-Oxazole Acids
Welcome to the Technical Support Hub. Subject: Preservation of Structural Integrity for Halo-Oxazole Acid Intermediates. Ticket Priority: High (Risk of Irreversible Degradation).
Executive Summary: The Stability Triad
Halo-oxazole acids (e.g., 2-chloro-5-oxazolecarboxylic acid) are high-value scaffolds often used in the synthesis of bioactive compounds and antibiotics. However, they present a unique "instability triad" due to the synergistic reactivity of the halogen substituent, the oxazole ring, and the carboxylic acid moiety.
As a Senior Application Scientist, I often see degradation misdiagnosed as synthesis failure. These compounds are susceptible to:
-
Photolytic Dehalogenation: Driven by UV exposure.
-
Thermal Decarboxylation: Driven by entropy and ring electron deficiency.
-
Hydrolytic Ring Cleavage: Driven by moisture and pH extremes.
Module 1: Troubleshooting & Diagnostics (Q&A)
Q1: My white crystalline solid has turned yellow/brown after one week on the bench. Is it still usable?
Diagnosis: Photolytic Degradation (Dehalogenation). Technical Insight: The Carbon-Halogen (C-X) bond on the oxazole ring is photosensitive. Exposure to UV or ambient lab light can cause homolytic fission of the C-X bond, generating radical species that couple to form colored oligomers (the "yellowing" effect). Action:
-
Immediate: Run an LC-MS to check the parent peak area. If purity is >95%, perform a recrystallization immediately. If <90%, discard.
-
Prevention: These compounds must be stored in amber glass vials wrapped in aluminum foil.
Q2: I opened a stored vial and heard a distinct "pop" (gas release). The mass balance shows mass loss.
Diagnosis: Thermal Decarboxylation.
Technical Insight: Oxazole carboxylic acids are prone to losing
-
Immediate: The compound has chemically changed into the corresponding halo-oxazole (minus the acid group). It cannot be salvaged for acid-dependent reactions.
-
Prevention: Store strictly at
or lower.
Q3: Can I store stock solutions of the acid in DMSO or Methanol?
Diagnosis: Solvolysis / Ring Opening. Technical Insight: While oxazoles are generally more stable than furans, the presence of a halogen and an acid group renders the ring susceptible to nucleophilic attack. In protic solvents (Methanol) or hygroscopic polar aprotic solvents (DMSO) containing trace water, the ring can hydrolyze (open) over time, forming acyclic amides. Action:
-
Protocol: Never store as a solution. Prepare solutions immediately prior to use (in situ). If a stock is absolutely necessary, use anhydrous Acetonitrile and store at
for no more than 24 hours.
Module 2: Degradation Pathways Visualization
Understanding how the molecule breaks down is crucial for preventing it.
Figure 1: Primary degradation vectors for Halo-Oxazole Acids. Note that light, heat, and moisture attack different structural points of the molecule.
Module 3: The "Gold Standard" Storage Protocol
This protocol is a self-validating system. If followed, the compound should remain stable for 6–12 months.
Materials Required:
-
Amber glass vials (Screw cap with PTFE liner).
-
Parafilm or electrical tape.
-
Desiccant packs (Silica gel or molecular sieves).
-
Inert Gas Source (Argon or Nitrogen).
-
Freezer (
).
Step-by-Step Methodology:
-
Aliquot Strategy:
-
Do not store the bulk material in one container. Repeated freeze-thaw cycles introduce condensation.
-
Divide the material into single-use aliquots (e.g., 50mg or 100mg) immediately upon receipt.
-
-
Inerting (The "Argon Blanket"):
-
Place the solid in the amber vial.
-
Gently flow Argon gas into the vial for 10–15 seconds to displace oxygen and ambient moisture.
-
Why? This minimizes oxidative stress and hydrolysis.
-
-
Sealing:
-
Cap tightly with a PTFE-lined cap (avoid rubber septa which can leach plasticizers).
-
Wrap the cap junction with Parafilm to create a secondary moisture barrier.
-
-
Double Containment:
-
Place the sealed amber vials inside a larger secondary jar or Ziploc bag containing a fresh desiccant packet.
-
Self-Validation: Include a humidity indicator card in the secondary jar. If the pink dot turns blue (or vice versa depending on brand), your moisture barrier has failed.
-
-
Cryopreservation:
-
Store at
.
-
Module 4: Quantitative Stability Data
The following table summarizes typical stability profiles based on functional group analysis.
| Condition | Timeframe | Expected Purity Loss | Primary Degradation Mode |
| Benchtop (25°C, Light) | 24 Hours | 5–15% | Photolysis & Decarboxylation |
| Benchtop (Dark, Desiccated) | 1 Week | < 2% | Slow Decarboxylation |
| Solution (DMSO, 25°C) | 4 Hours | 2–5% | Solvolysis/Hydrolysis |
| Freezer (-20°C, Argon) | 6 Months | < 0.5% | Negligible |
Module 5: Workflow Decision Tree
Use this logic flow to determine the handling of your specific sample.
Figure 2: Decision Matrix for handling and storage to ensure experimental reproducibility.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Provides foundational mechanisms for oxazole ring hydrolysis and stability).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Oxazole-4-carboxylic acid. (Data source for general physical properties of oxazole acids).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for decarboxylation mechanisms of electron-deficient carboxylic acids).
-
Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling and Storage of Light-Sensitive Chemicals. (Source for amber vial and inert gas protocols).
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shift Assignments for the 4-Chloro-1,3-Oxazole Scaffold
Executive Summary
The 4-chloro-1,3-oxazole ring is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for thiazoles or pyridines in kinase inhibitors and antibiotics. However, synthetic routes to this scaffold frequently yield regioisomeric mixtures (specifically the 5-chloro isomer) or unreacted starting materials.
This guide provides a definitive technical comparison of the 4-chloro-1,3-oxazole spectral signature against its primary structural "alternatives"—the parent 1,3-oxazole and the 5-chloro regioisomer . We establish a self-validating assignment protocol utilizing chemical shift trends, substituent electronic effects, and heteronuclear correlation.
Structural Dynamics and Theoretical Grounding
To accurately assign the 4-chloro-1,3-oxazole, one must understand the baseline electronic environment of the parent ring and how the chlorine atom perturbs this system.
The Parent System (Baseline)
In the unsubstituted 1,3-oxazole, three protons exist in distinct magnetic environments:
-
H2 (C2-H): Flanked by oxygen and nitrogen. The most acidic and deshielded proton.
-
H5 (C5-H): Adjacent to oxygen.
-
H4 (C4-H): Adjacent to nitrogen. Typically the most shielded (upfield) ring proton.
The Chlorine Effect (The Target)
Substituting Chlorine at the C4 position introduces two competing effects:
-
Inductive Effect (-I): Chlorine is electronegative, pulling electron density through the sigma bond framework. This generally deshields adjacent protons (H5).
-
Mesomeric Effect (+M): Lone pair donation into the ring is possible but generally weaker than the inductive withdrawal in this heteroaromatic system.
The Diagnostic Shift: The substitution of H4 eliminates the most upfield signal (~7.10 ppm) and causes a downfield shift in the remaining H5 proton due to the ortho-like proximity of the chlorine.
Comparative Data Analysis
The following table synthesizes representative chemical shift data (in CDCl₃) to distinguish the target 4-chloro scaffold from its alternatives.
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm)
| Proton Position | Parent 1,3-Oxazole (Reference) | 4-Chloro-1,3-oxazole (Target) | 5-Chloro-1,3-oxazole (Alternative Isomer) |
| H2 | 7.96 (s) | 7.90 – 8.05 (s) | 7.85 – 7.95 (s) |
| H4 | 7.10 (s) | — (Substituted) | 6.90 – 7.05 (s) |
| H5 | 7.70 (s) | 7.75 – 7.85 (s) | — (Substituted) |
| Coupling ( | Singlets (No coupling) | Singlets (No coupling) |
Note: Shifts may vary by ±0.05 ppm depending on concentration and specific solvent water content.
Key Diagnostic Indicators
-
The "Missing" Signal:
-
If the spectrum shows a signal < 7.2 ppm, you likely have the 5-chloro isomer (retaining H4) or the parent (retaining H4).
-
The 4-chloro derivative lacks protons in the upfield aromatic region (6.5–7.2 ppm).
-
-
The H5 Deshielding:
-
In 4-chloro-1,3-oxazole, the H5 proton is deshielded by the adjacent chlorine, pushing it closer to the H2 signal.
-
Experimental Validation Protocol
Reliance on 1D 1H NMR alone can be risky due to solvent-dependent shifts. The following protocol ensures 99% confidence in assignment using 2D NMR techniques.
Materials & Methods
-
Solvent: DMSO-d₆ is preferred over CDCl₃ for definitive assignment because it minimizes proton exchange at the acidic C2 position and often separates overlapping signals.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K.
Step-by-Step Assignment Workflow
Step 1: 1H NMR Screening Acquire a standard 16-scan proton spectrum.
-
Observation: Look for two singlets.
-
Logic: If signals are doublets, the ring is unsubstituted (parent). If two singlets appear, proceed to Step 2.
Step 2: gHMBC (Heteronuclear Multiple Bond Correlation) This is the "Gold Standard" for heterocyclic regiochemistry.
-
Target: Observe long-range coupling (2-3 bonds) between protons and ring carbons.
-
Mechanism:
-
H2 will correlate with C4 and C5 .
-
H5 (in 4-Cl isomer) will correlate with C4 (bearing Cl) and C2 .
-
H4 (in 5-Cl isomer) will correlate with C5 (bearing Cl) and C2 .
-
-
Differentiation: The Carbon chemical shift of C-Cl is distinct.
-
C4-Cl typically resonates ~125-135 ppm.
-
C5-Cl typically resonates ~138-148 ppm (adjacent to Oxygen).
-
Step 3: 1D NOE (Nuclear Overhauser Effect) - Optional If HMBC is ambiguous due to poor resolution:
-
Irradiate the H2 signal.
-
4-Chloro: Weak/No NOE to H5 (distance is large).
-
5-Chloro: Weak/No NOE to H4.
-
Note: NOE is less reliable for 1,3-isomers; HMBC is preferred.
Visualizing the Decision Logic
The following diagram illustrates the logical pathway for distinguishing the target molecule from its isomer using the data described above.
Figure 1: Logic flow for identifying 4-chloro-1,3-oxazole based on proton count and chemical shift thresholds.
Synthesis and Mechanism of Impurity Formation
Understanding why the alternative (5-chloro) forms helps in interpreting the NMR.
When synthesizing 4-chlorooxazoles (typically via the cyclization of
-
Kinetic Product: Often the 5-chloro isomer, depending on the specific leaving groups used.
-
Thermodynamic Product: The 4-chloro isomer is frequently more stable in specific catalytic cycles, but mixtures are common.
This makes the Absence of the H4 signal (~7.10 ppm) the critical quality attribute (CQA) for batch release.
References
-
Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects).
-
Boulanger, W. A., et al. (1994). Synthesis of 2,4-disubstituted oxazoles. Journal of Heterocyclic Chemistry, 31(4), 819-823. (Provides experimental shifts for 4-substituted oxazoles).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department. (Authoritative source for HMBC interpretation).
Comprehensive Guide: Validating Purity of 4-Chloro-1,3-Oxazole-2-Carboxylic Acid via LC-MS
Executive Summary: The Analytical Challenge
In the synthesis of bioactive scaffolds, 4-chloro-1,3-oxazole-2-carboxylic acid presents a distinct analytical paradox. While structurally simple, its validation is complicated by two factors: high polarity (leading to poor retention on standard C18 columns) and thermal instability (susceptibility to spontaneous decarboxylation).
Standard HPLC-UV methods often fail to distinguish between the parent acid and its decarboxylated degradation product (4-chlorooxazole) due to overlapping chromophores. Furthermore, quantitative NMR (qNMR), while excellent for absolute assay, lacks the sensitivity to detect trace impurities below 0.1%.
This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior modality for purity validation. We will demonstrate that a specific Reverse-Phase (RP) method using fluorophenyl selectivity, coupled with negative-mode Electrospray Ionization (ESI-), provides the necessary orthogonality to validate pharmaceutical-grade purity.
Comparative Analysis: LC-MS vs. Alternatives
To justify the investment in LC-MS, we must objectively compare it against standard industrial alternatives. The following data synthesizes performance metrics across three distinct analytical platforms.
Table 1: Performance Matrix for Oxazole Purity Analysis
| Feature | LC-MS (Proposed) | HPLC-UV (Standard) | 1H-qNMR (Orthogonal) |
| Primary Utility | Impurity Profiling & Trace Detection | Routine QC & Batch Release | Absolute Content Assay |
| Specificity | High (Mass-resolved) | Medium (Retention-time dependent) | High (Structural resolution) |
| Sensitivity (LOD) | < 0.05% (Trace level) | ~0.1% | ~1.0% |
| Risk Factor | Ion Suppression (Matrix effects) | Co-elution of isobaric impurities | Solvent peak overlap |
| Throughput | Medium (10-15 min/run) | High (5-10 min/run) | Low (Manual processing) |
| Suitability | Best for Stability Indicating | Best for Routine Checks | Best for Reference Standards |
The "Decarboxylation Trap"
A critical failure mode in HPLC-UV is the thermal degradation of the carboxylic acid moiety during column heating.
-
The Reaction: 4-chloro-1,3-oxazole-2-COOH
4-chlorooxazole + CO . -
The Consequence: In UV, the decarboxylated product often co-elutes or has a similar
, leading to false purity calculations. LC-MS resolves this by detecting the mass shift ( ).
Strategic Workflow Visualization
The following diagram illustrates the decision logic for selecting LC-MS over qNMR, emphasizing the "Gatekeeper" role of LC-MS in detecting trace organic impurities that NMR misses.
Figure 1: Integrated Analytical Workflow. Note how LC-MS and qNMR serve complementary, not competing, roles in the final release criteria.
Experimental Protocol: The Self-Validating System
This protocol is designed to mitigate the polarity and instability issues inherent to the analyte.
A. Sample Preparation
-
Solvent: Methanol:Water (50:50). Avoid pure DMSO as it can cause signal suppression in MS.
-
Concentration: 0.5 mg/mL.
-
Pre-treatment: Filter through 0.2 µm PTFE. Do not use Nylon filters, as acidic heterocycles can bind to the membrane.
B. Chromatographic Conditions (LC)
Standard C18 columns often suffer from "dewetting" with the high aqueous content needed to retain this polar acid. We utilize a Pentafluorophenyl (PFP) phase for superior selectivity.
-
Column: C18-PFP (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < pKa to improve retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-8 min: 5%
95% B -
8-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C (Strictly controlled to prevent thermal decarboxylation).
C. Mass Spectrometry Parameters (MS)
-
Ionization: ESI Negative Mode (ESI-).
-
Rationale: The carboxylic acid proton is easily removed (
), providing 10-50x higher sensitivity than positive mode for this specific molecule.
-
-
Scan Range: m/z 50 – 500.
-
Key Monitoring Ions:
-
Parent: m/z 146 (approx, based on
Cl). -
Decarboxylated Impurity: m/z 102 (Critical Quality Attribute).
-
Validation Framework (ICH Q2 Aligned)
To ensure the method is scientifically robust, the following validation parameters must be met. This follows the ICH Q2(R2) guidelines for validation of analytical procedures [1].
Specificity (Stress Testing)
-
Protocol: Subject the sample to thermal stress (60°C for 4 hours) and run the LC-MS method.
-
Acceptance Criteria: The method must resolve the parent peak (m/z 146) from the degradation peak (m/z 102) with a resolution (
) > 1.5.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 0.1 µg/mL to 100 µg/mL.
-
Acceptance Criteria:
.
Accuracy (Recovery)
-
Protocol: Spike the 4-chloro-1,3-oxazole-2-carboxylic acid into a sample matrix at 50%, 100%, and 150% of target concentration.
-
Acceptance Criteria: Recovery between 95% - 105%.
Troubleshooting & Optimization Logic
The following diagram details the troubleshooting pathway for common issues encountered during the validation of polar acidic heterocycles.
Figure 2: Troubleshooting Logic Flow. Addressing common retention and ionization failures.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines. Available at: [Link]
-
Dolan, J. W. "LC-MS Method Development for Polar Compounds." LCGC North America. Available at: [Link]
-
PubChem. "4-Chloro-1,3-oxazole-2-carboxylic acid Compound Summary." National Library of Medicine. Available at: [Link]
Crystal Structure Analysis of 4-Substituted Oxazole-2-Carboxylic Acids: A Comparative Technical Guide
Executive Summary
In medicinal chemistry, the 4-substituted oxazole-2-carboxylic acid scaffold serves as a critical bioisostere for amide bonds and phenyl rings. However, its solid-state behavior is often misunderstood compared to its sulfur-containing analog (thiazole) or carbocyclic equivalents.
This guide provides a rigorous crystallographic analysis workflow, comparing the oxazole scaffold against key alternatives. We focus on packing efficiency, hydrogen-bonding propensity, and developability , providing the experimental protocols necessary to isolate and solve these structures with high precision.
Part 1: Comparative Performance Analysis
The Structural Landscape
The primary challenge in crystallizing 4-substituted oxazole-2-carboxylic acids lies in the competition between intramolecular (N···H–O) and intermolecular (COOH···COOH) hydrogen bonding.
-
The Product (Oxazole-2-COOH): The oxygen atom in the ring is hard (electronegative), and the nitrogen at position 3 is a good acceptor. This often leads to planar conformations but lower lattice energies due to weaker stacking interactions compared to thiazoles.
-
Alternative A (Thiazole-2-COOH): The sulfur atom is larger, softer, and more polarizable. This typically results in higher density, higher melting points, and "stricter" planarity due to S···O interactions, often leading to lower solubility.
-
Alternative B (Benzoic Acid derivatives): The carbocyclic baseline. Lacks the internal H-bond acceptor (N), relying purely on the carboxylic acid dimer.
Performance Metrics: Solid-State Developability
| Feature | 4-Substituted Oxazole-2-COOH | Thiazole-2-COOH Analog | Benzoic Acid Analog | Implication for Development |
| Crystal Density | Moderate (~1.3 - 1.4 g/cm³) | High (>1.5 g/cm³) | Low (~1.2 - 1.3 g/cm³) | Thiazoles pack tighter; Oxazoles offer better tabletability profiles. |
| H-Bond Motif | Mixed (Dimer + Intramolecular N···H) | Dominant Dimer ( | Dominant Dimer ( | Oxazole's internal bond can disrupt dimerization, increasing solubility. |
| Lattice Energy | Moderate | High (S···S / S···N contacts) | Moderate | Oxazoles are generally more soluble than thiazoles. |
| Hygroscopicity | Moderate to High | Low | Low | Oxazole N-site is accessible to water; requires humidity control. |
Expert Insight: The "Nitrogen Effect"
In 4-substituted oxazoles, the substituent at C4 can sterically influence the rotation of the C2-COOH group. Unlike thiazoles, where the large sulfur forces a specific conformation, the oxazole ring allows for conformational polymorphism .
-
Observation: If the C4-substituent is bulky (e.g., tert-butyl), the COOH may twist out of plane, breaking the intramolecular N···H bond and favoring catemeric chains over dimers.
Part 2: Experimental Protocols
Synthesis & Purification for Crystallography
Objective: Obtain >99% purity to prevent impurity-driven nucleation.
Methodology (Oxidation Route):
-
Starting Material: 4-substituted oxazole-2-carbaldehyde.
-
Oxidation: Dissolve aldehyde in MeCN/Water (1:1). Add NaH₂PO₄ (buffer) and NaClO₂ (oxidant) at 0°C.
-
Quench: Sodium thiosulfate.
-
Workup: Acidify to pH 2.0 with 1M HCl. Extract with EtOAc.
-
Critical Step: Recrystallize the crude acid from hot toluene . Toluene is non-polar and encourages the formation of the carboxylic acid dimer, purifying the compound effectively before final crystal growth.
Crystallization Screening Workflow
Do not rely on a single method. Oxazoles are prone to oiling out.
Protocol:
-
Primary Screen (Solvent Evaporation): Dissolve 10 mg in MeOH, EtOH, Acetone, and THF. Allow slow evaporation at RT.
-
Secondary Screen (Vapor Diffusion - Recommended):
-
Inner Vial: 15 mg compound in 1 mL THF (Good solubility).
-
Outer Vial: 4 mL Pentane or Hexane (Anti-solvent).
-
Mechanism: Slow diffusion of pentane lowers solubility gently, favoring high-quality single crystals over amorphous precipitation.
-
Data Collection Strategy (XRD)
-
Source: Use Cu-Kα radiation (
Å).-
Reasoning: Oxazoles contain only light atoms (C, H, N, O). Mo-sources often result in weak diffraction at high angles for these compounds. Cu-sources provide better intensity.
-
-
Temperature: Collect at 100 K .
-
Reasoning: Reduces thermal vibration of the 4-substituent (often an alkyl chain), which is prone to disorder.
-
Part 3: Visualization of Workflows
Logic Flow: Crystallization & Polymorph Screening
This diagram outlines the decision-making process when handling the "oiling out" issues common with oxazole derivatives.
Caption: Decision matrix for crystallizing oxazole-2-carboxylic acids, addressing common solubility and oiling issues.
Supramolecular Synthon Analysis
This diagram illustrates the competing forces in the crystal lattice.
Caption: Competition between intramolecular planarization and intermolecular dimerization determines the final lattice energy.
Part 4: References & Authoritative Grounding
The following references provide the foundational methodologies and databases required to validate the protocols and structural claims made above.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).
-
Source: CCDC
-
URL: [Link]
-
Relevance: The primary repository for validating oxazole packing motifs against known structures.
-
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
Source: IUCr Journals
-
URL: [Link]
-
Relevance: The standard software protocol for refining the light-atom structures described in the protocol section.
-
-
Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders.
-
Source: Wiley Online Library
-
URL: [Link]
-
Relevance: Foundational text explaining the "Supramolecular Synthon" concept (e.g., carboxylic acid dimers) used in the comparative analysis.
-
-
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program.
-
Source: Journal of Applied Crystallography
-
URL: [Link]
-
Relevance: Recommended software for visualizing the packing diagrams and void space analysis mentioned in Part 2.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
